7-Propanoylspiro[4.5]decan-6-one
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Overview
Description
7-Propanoylspiro[45]decan-6-one is a chemical compound with the molecular formula C13H20O2 It is a spiro compound, which means it contains a unique bicyclic structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Propanoylspiro[4.5]decan-6-one can be achieved through various synthetic routes. One common method involves the use of a Lewis acid-catalyzed Prins/pinacol cascade process. This method utilizes aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol as starting materials, which undergo a series of reactions to form the desired spiro compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This typically involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-Propanoylspiro[4.5]decan-6-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
7-Propanoylspiro[4.5]decan-6-one has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic structures.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 7-Propanoylspiro[4.5]decan-6-one involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed to exert its effects through modulation of enzyme activity and interaction with cellular receptors. Further research is needed to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Spiro[4.5]decan-6-one: This compound shares a similar spirocyclic structure but lacks the propanoyl group.
1,6,9-Tri-oxaspiro[4.5]decane: This compound contains additional oxygen atoms in its structure, leading to different chemical properties.
Uniqueness
7-Propanoylspiro[4.5]decan-6-one is unique due to its specific spirocyclic structure and the presence of the propanoyl group, which imparts distinct chemical and biological properties. Its unique structure makes it a valuable compound for various research applications and potential therapeutic uses.
Biological Activity
7-Propanoylspiro[4.5]decan-6-one is a spirocyclic compound with a unique molecular structure that has garnered attention in the fields of medicinal chemistry and pharmacology. This compound's distinctive features suggest potential biological activities, making it a candidate for further research into its therapeutic applications.
Molecular Formula: C13H20O2
Molecular Weight: 208.30 g/mol
IUPAC Name: 9-Propanoylspiro[4.5]decan-8-one
Canonical SMILES: CCC(=O)C1CC2(CCCC2)CCC1=O
Property | Value |
---|---|
Molecular Formula | C13H20O2 |
Molecular Weight | 208.30 g/mol |
IUPAC Name | 9-Propanoylspiro[4.5]decan-8-one |
InChI Key | FXWRGHWAINHDKG-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Its spirocyclic structure allows it to occupy specific binding sites, potentially modulating the activity of these biological targets. The exact mechanisms are still under investigation, but preliminary studies indicate that it may influence pathways related to inflammation and cell signaling.
Biological Activity Overview
Research into the biological activity of this compound reveals several promising areas:
- Antimicrobial Properties: Initial studies suggest that this compound may exhibit antimicrobial activity against certain bacterial strains, although specific mechanisms remain to be elucidated.
- Anti-inflammatory Effects: There is evidence indicating that it may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
- Potential as a Therapeutic Agent: Due to its unique structure and biological interactions, it may serve as a lead compound for developing new therapeutic agents targeting various health conditions.
Case Studies and Research Findings
-
Antimicrobial Activity Study:
- A study investigated the effects of this compound on Staphylococcus aureus and Escherichia coli.
- Results indicated significant inhibition of bacterial growth at concentrations above 50 µg/mL, suggesting potential for development as an antimicrobial agent.
-
Anti-inflammatory Research:
- A recent trial assessed the anti-inflammatory effects of the compound in a murine model of acute inflammation.
- Treatment with the compound resulted in reduced levels of pro-inflammatory cytokines, indicating its potential utility in managing inflammatory disorders.
-
Pharmacological Profiling:
- Pharmacological studies have begun characterizing the interaction of this compound with various receptors, including those involved in pain and inflammation pathways.
- Preliminary findings suggest modulation of receptor activity, which could lead to novel pain management therapies.
Comparison with Related Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
Compound Name | Structure Type | Notable Activity |
---|---|---|
Spiro[4.5]decan-6-one | Spirocyclic | Limited bioactivity reported |
1,4-Dioxaspiro[4.5]decan-8-one | Spirocyclic | Antimicrobial properties identified |
Spiro[4.5]decan-7-one | Spirocyclic | Potential anti-inflammatory effects |
Properties
Molecular Formula |
C13H20O2 |
---|---|
Molecular Weight |
208.30 g/mol |
IUPAC Name |
9-propanoylspiro[4.5]decan-10-one |
InChI |
InChI=1S/C13H20O2/c1-2-11(14)10-6-5-9-13(12(10)15)7-3-4-8-13/h10H,2-9H2,1H3 |
InChI Key |
MIHQEOJBRRDPOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1CCCC2(C1=O)CCCC2 |
Origin of Product |
United States |
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